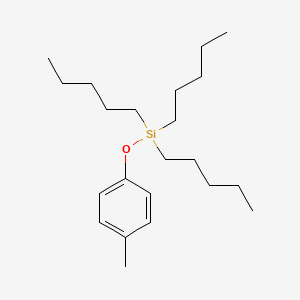
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- is an organic compound with the molecular formula C13H18O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) and three methyl groups (-CH3) on a tetrahydronaphthalene ring
Métodos De Preparación
The synthesis of 1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- can be achieved through several methods:
Catalytic Hydrogenation: One common method involves the partial reduction of 1-naphthol using homogeneous or heterogeneous catalytic hydrogenation.
Nitration and Hydrogenation: Another method includes the nitration of naphthalene to produce 1-nitronaphthalene, followed by hydrogenation to form the corresponding amine, which is then hydrolyzed to yield 1-naphthol.
Análisis De Reacciones Químicas
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, converting it into fully saturated derivatives. Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of drugs for treating diseases such as HIV and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses and functions.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- can be compared with other similar compounds:
1-Naphthalenol, 5,6,7,8-tetrahydro-: This compound lacks the three methyl groups present in the target compound, resulting in different chemical properties and reactivity.
1-Naphthalenol, 1,2,3,4-tetrahydro-: This isomer has the hydroxyl group and hydrogenation at different positions, leading to variations in its chemical behavior.
1-Naphthalenol, 5,6,7,8-tetrahydro-2,5-dimethyl-8-(1-methylethyl)-: This compound has additional methyl and isopropyl groups, which significantly alter its physical and chemical properties.
Propiedades
Número CAS |
59963-95-0 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2,3,4-trimethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H18O/c1-8-9(2)11-6-4-5-7-12(11)13(14)10(8)3/h14H,4-7H2,1-3H3 |
Clave InChI |
UTRDQZNIBMZGIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(CCCC2)C(=C1C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)

![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)

![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)
![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)
![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)



